Rubrophen
Description
Rubrophen is a metabolite identified in Ophiocordyceps sinensis (OS), a fungus renowned for its use in traditional medicine. Metabolomic studies have detected higher concentrations of this compound in the sclerotia (OSBSh) compared to the stroma (OSBSz) of OS using untargeted metabolomics . This compound is categorized among other bioactive metabolites, including sancycline, glycyrin, and geniposidic acid, which are implicated in antimicrobial, anti-inflammatory, and metabolic pathways .
Properties
CAS No. |
5664-34-6 |
|---|---|
Molecular Formula |
C22H20O6 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
4-[bis(4-hydroxy-3-methoxyphenyl)methylidene]-2-methoxycyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C22H20O6/c1-26-19-10-13(4-7-16(19)23)22(14-5-8-17(24)20(11-14)27-2)15-6-9-18(25)21(12-15)28-3/h4-12,23-24H,1-3H3 |
InChI Key |
PXKHQWSDWIEGLZ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C=CC1=O |
Canonical SMILES |
COC1=CC(=C(C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C=CC1=O |
Other CAS No. |
5664-34-6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Rubrophen’s metabolic profile and contextual relevance are best understood through comparison with co-occurring metabolites in OS. Below is a detailed analysis of its similarities and distinctions with structurally or functionally related compounds:
Metabolomic Context and Abundance
Untargeted metabolomics identified this compound alongside 96 differentially expressed metabolites in OSBSh and OSBSz. Key compounds with higher abundance in OSBSh include:
- Sancycline : A tetracycline-class antibiotic with antimicrobial properties.
- Glycyrin: A phenolic compound from licorice, known for antioxidative and antimicrobial effects.
- Pirbuterol : A β2-adrenergic receptor agonist used as a bronchodilator.
- Geniposidic acid : An iridoid glycoside with anti-inflammatory and hepatoprotective activities.
In contrast, metabolites like epalrestat (an aldose reductase inhibitor) and 3-phenylpropanoic acid (a precursor for phenylpropanoid biosynthesis) were more abundant in OSBSz .
Functional and Pathway Associations
This compound is linked to pathways such as arginine biosynthesis and terpenoid backbone biosynthesis, which are critical for nitrogen metabolism and secondary metabolite production. Comparatively:
- Arginine : A common differentially expressed metabolite in both OSBSh and OSBSz, essential for ammonia detoxification and immune function .
- 4-Hydroxybenzaldehyde : Associated with lignin biosynthesis and antioxidant activity, abundant in OSBSh.
- Lumichrome : A riboflavin-derived molecule involved in photobiology and stress responses .
These associations suggest this compound may contribute to nitrogen utilization or stress adaptation in OS sclerotia, distinct from stroma-specific metabolites like epalrestat , which modulate carbohydrate metabolism .
Table 1: Comparative Abundance and Functions of this compound and Key Metabolites in Ophiocordyceps sinensis
| Compound | Abundance (OSBSh vs. OSBSz) | Known Functions/Pathways |
|---|---|---|
| This compound | Higher in OSBSh | Undetermined; linked to arginine biosynthesis |
| Sancycline | Higher in OSBSh | Antimicrobial, tetracycline-class antibiotic |
| Glycyrin | Higher in OSBSh | Antioxidant, antimicrobial |
| 4-Hydroxybenzaldehyde | Higher in OSBSh | Lignin biosynthesis, antioxidant |
| Epalrestat | Higher in OSBSz | Aldose reductase inhibition, diabetes therapy |
| Lumichrome | Common in both | Stress response, photobiology |
Structural and Analytical Challenges
Despite its detection, this compound’s structural elucidation remains unaddressed in the provided evidence. Analytical techniques such as nuclear magnetic resonance (NMR) or mass spectrometry (MS) fragmentation patterns are required for precise characterization . This gap contrasts with well-defined compounds like sancycline and geniposidic acid , whose structures and activities are documented in pharmacological studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
